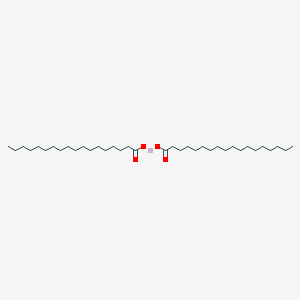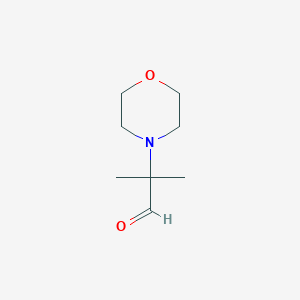
1-溴-4-(2-溴乙氧基)苯
描述
The compound 1-Bromo-4-(2-bromoethoxy)benzene is a brominated organic molecule that is used as a precursor or intermediate in the synthesis of various chemical compounds. It contains a benzene ring substituted with a bromo group and a 2-bromoethoxy group. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods, including Diels-Alder reactions, C-H activation, and nucleophilic substitution reactions. For instance, efficient routes to functionalized bromobenzene derivatives have been developed using cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation, as demonstrated in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes . Additionally, the synthesis of complex brominated natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, has been achieved starting from simpler brominated phenols .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can exhibit polymorphism, as seen in the case of 1,4-dibromo-2,5-bis(bromomethyl)benzene, which has two polymorphic forms with different crystal structures and thermodynamic properties . The crystal structures of these compounds often involve intermolecular interactions such as Br...Br interactions, which play a significant role in their solid-state packing .
Chemical Reactions Analysis
Brominated benzene derivatives can participate in various chemical reactions, including Suzuki coupling reactions, which are facilitated by the presence of bromo substituents that act as leaving groups . These compounds can also undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds . The reactivity of these compounds can be influenced by the presence of additional functional groups, as seen in the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of bromomethyl groups can lead to the formation of different polymorphic forms with distinct melting points and densities . The electronic properties of these compounds, such as fluorescence, can also be tailored by modifying the substituents, as demonstrated by the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene .
科学研究应用
1. 合成和官能化
1-溴-4-(2-溴乙氧基)苯及其衍生物在有机合成中被广泛使用。例如,相关化合物1-溴-4-(三氟甲氧基)苯用于生成苯基锂中间体,可以通过异构化和溴化等反应转化为各种有机化合物,如萘和1-萘酚 (Schlosser & Castagnetti, 2001)。同样,通过Wittig-Horner反应合成的1-溴-4-(2,2-二苯乙烯基)苯已被研究其荧光性能,表明在材料科学中具有潜在应用 (Liang Zuo-qi, 2015)。
2. 有机金属合成
有机金属化学也利用了1-溴-4-(2-溴乙氧基)苯的衍生物。该化合物已被用于合成官能化的双(三甲基硅基)苯,这是制备苯亚炔前体、Lewis酸催化剂和发光体的关键材料 (Reus et al., 2012)。另一项研究关注利用1-溴-3,5-双(三氟甲基)苯制备有机金属中间体,突显了溴苯衍生物在合成化学中的多功能性 (Porwisiak & Schlosser, 1996)。
3. 热物性质和分子相互作用
已进行了涉及溴苯衍生物的混合物热物性质的研究。例如,关于1,4-二氧杂环己烷与溴苯的粘度和密度的研究为了解此类混合物中存在的相互作用提供了见解,这对于理解各种溶剂中的分子动力学是重要的 (Ramesh et al., 2015; Ramesh, 2021)。
4. 纳米技术和材料科学
在纳米技术和材料科学领域,1-溴-4-(2-溴乙氧基)苯的衍生物已被探索其潜在应用。涉及合成和表征1-溴-4-(3,7-二甲基辛基)苯的研究对于石墨烯纳米带的自下而上合成具有重要意义,这对于先进材料的开发至关重要 (Patil et al., 2012)。
作用机制
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(2-bromoethoxy)benzene can be influenced by various environmental factors . For instance, the presence of other reactants, the temperature, and the pH could all affect its reactivity. Additionally, as a brominated compound, it may be sensitive to light, which could affect its stability.
属性
IUPAC Name |
1-bromo-4-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGBSEMMGLSUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172141 | |
| Record name | 2-Bromoethyl p-bromophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-bromoethoxy)benzene | |
CAS RN |
18800-30-1 | |
| Record name | 1-Bromo-4-(2-bromoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyl p-bromophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018800301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18800-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoethyl p-bromophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl p-bromophenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-4-(2-bromoethoxy)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAS7A26GDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

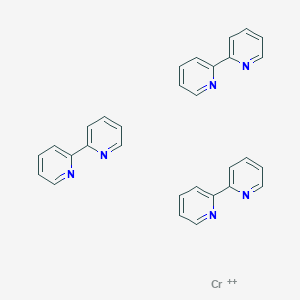
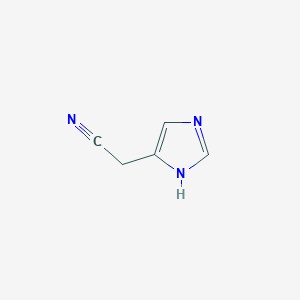


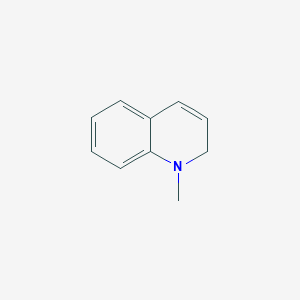

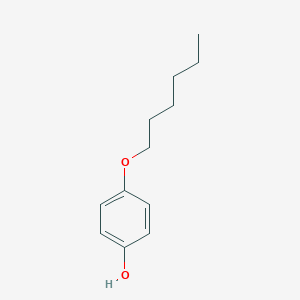



![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)

